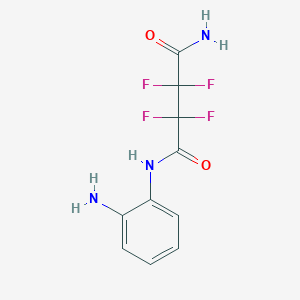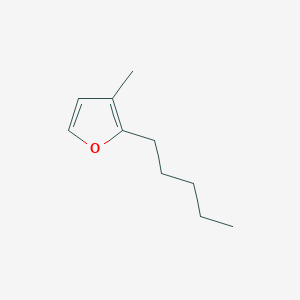
Quinoline, 4-methoxy-8-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 4-methoxy-8-(methylthio)- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their broad range of biological activities and pharmaceutical applications. This particular compound features a methoxy group at the 4-position and a methylthio group at the 8-position, which can influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives often involves transition-metal catalyzed reactions. For Quinoline, 4-methoxy-8-(methylthio)-, a common synthetic route includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed to introduce aryl groups into the quinoline scaffold . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of quinoline derivatives often utilizes green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are becoming more prevalent . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.
化学反応の分析
Types of Reactions
Quinoline, 4-methoxy-8-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives, which can have significant biological activities .
科学的研究の応用
Quinoline, 4-methoxy-8-(methylthio)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
作用機序
The mechanism of action of Quinoline, 4-methoxy-8-(methylthio)- involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA, leading to the disruption of cellular processes such as replication and transcription . The specific pathways involved depend on the biological context and the particular target molecules.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
4-Methoxyquinoline: Similar to Quinoline, 4-methoxy-8-(methylthio)- but lacks the methylthio group.
8-Methylthioquinoline: Similar but lacks the methoxy group.
Uniqueness
Quinoline, 4-methoxy-8-(methylthio)- is unique due to the presence of both methoxy and methylthio groups, which can significantly influence its chemical reactivity and biological properties. These functional groups can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and development .
特性
CAS番号 |
59666-04-5 |
|---|---|
分子式 |
C11H11NOS |
分子量 |
205.28 g/mol |
IUPAC名 |
4-methoxy-8-methylsulfanylquinoline |
InChI |
InChI=1S/C11H11NOS/c1-13-9-6-7-12-11-8(9)4-3-5-10(11)14-2/h3-7H,1-2H3 |
InChIキー |
MPCUUTFVOFADQO-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=CC=C(C2=NC=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran]](/img/structure/B14595360.png)
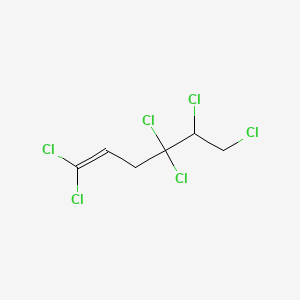
![4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid](/img/structure/B14595377.png)
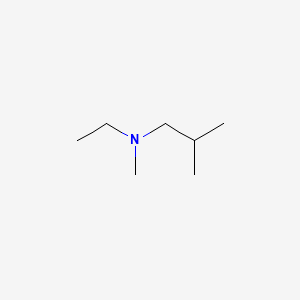
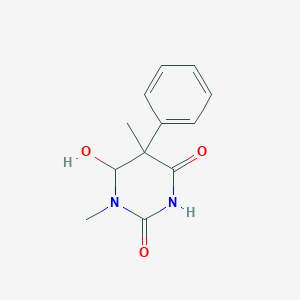

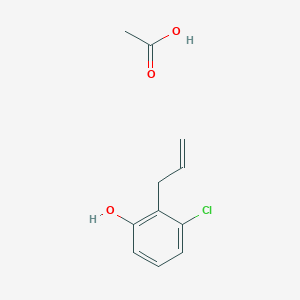
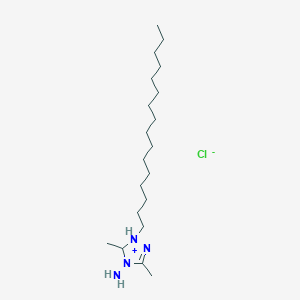
![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)
![1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14595424.png)

